CYP2D6 Inhibition Potency Across Bupropion Metabolites
In a head-to-head comparative study using pooled human liver microsomes with the CYP2D6 probe substrate bufuralol, erythrohydrobupropion (racemic) exhibited a Ki of 1.7 μM, making it the most potent CYP2D6 inhibitor among bupropion's major metabolites. This Ki was 3.2-fold lower than threohydrobupropion (Ki = 5.4 μM), 7.6-fold lower than hydroxybupropion (Ki = 13 μM), and 12.4-fold lower than bupropion itself (Ki = 21 μM) [1]. A subsequent study confirmed that racemic EHBUP Ki was 5.5-, 11.4-, and 13-fold lower than THBUP, OHBUP, and BUP, respectively [2]. The (1R,2S) and (1S,2R) enantiomers displayed comparable Ki values, indicating minimal stereoselectivity within the erythro pair for CYP2D6 inhibition [2].
| Evidence Dimension | CYP2D6 inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 1.7 μM (racemic erythrohydrobupropion) |
| Comparator Or Baseline | Threohydrobupropion Ki = 5.4 μM; Hydroxybupropion Ki = 13 μM; Bupropion Ki = 21 μM |
| Quantified Difference | 3.2-fold more potent vs. threohydrobupropion; 7.6-fold vs. hydroxybupropion; 12.4-fold vs. bupropion |
| Conditions | Pooled human liver microsomes; bufuralol 1'-hydroxylation; competitive inhibition model |
Why This Matters
For researchers modeling bupropion-mediated clinical drug-drug interactions with CYP2D6 substrates (e.g., desipramine, dextromethorphan), quantification of erythrohydrobupropion using its certified (1R,2S) reference standard is essential, as it is the single most potent inhibitory species and its omission leads to substantial underprediction of in vivo interaction magnitude [1][2].
- [1] Reese MJ, Wurm RM, Muir KT, Generaux GT, St John-Williams L, McConn DJ. An in Vitro Mechanistic Study to Elucidate the Desipramine/Bupropion Clinical Drug-Drug Interaction. Drug Metab Dispos. 2008;36(7):1331-1335. doi:10.1124/dmd.107.019992 View Source
- [2] The strong clinical interaction between bupropion and CYP2D6 is primarily mediated through bupropion metabolites and their stereoisomers: A paradigm for evaluating metabolites in drug-drug interaction risk. J Pharmacol Exp Ther. 2025. doi:10.1016/j.jpet.2025.100798 View Source
